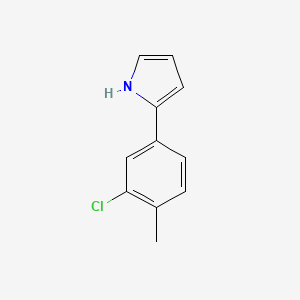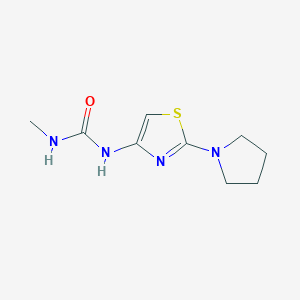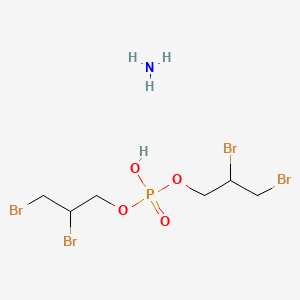
Ammonium bis(2,3-dibromopropyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium bis(2,3-dibromopropyl) phosphate is an organophosphorus compound with the molecular formula C6H11Br4O4P. It is a derivative of bis(2,3-dibromopropyl) phosphate, which is known for its flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame-retardant materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium bis(2,3-dibromopropyl) phosphate can be synthesized through the reaction of 2,3-dibromopropanol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials, including 2,3-dibromopropanol and phosphoric acid, are mixed and reacted under optimized conditions. The resulting product is then purified and neutralized with ammonium hydroxide to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium bis(2,3-dibromopropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.
Aplicaciones Científicas De Investigación
Ammonium bis(2,3-dibromopropyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of ammonium bis(2,3-dibromopropyl) phosphate involves its ability to interfere with the combustion process. The bromine atoms in the compound release free radicals that quench the flame, while the phosphate group forms a protective char layer on the material’s surface. This dual action helps to prevent the spread of fire and reduce flammability.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar properties but different molecular structure.
Bis(2,3-dibromopropyl) phosphate: The parent compound of ammonium bis(2,3-dibromopropyl) phosphate, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of bromine and phosphate groups, which provide enhanced flame-retardant properties. Its ammonium salt form also offers improved solubility and ease of handling compared to other similar compounds.
Propiedades
Número CAS |
34432-82-1 |
|---|---|
Fórmula molecular |
C6H14Br4NO4P |
Peso molecular |
514.77 g/mol |
Nombre IUPAC |
azane;bis(2,3-dibromopropyl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
Clave InChI |
HUNCOJQSARNBJJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
Números CAS relacionados |
5412-25-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


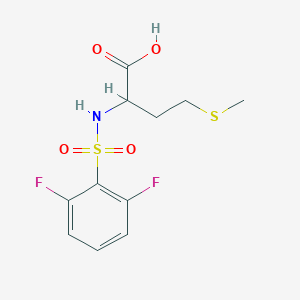

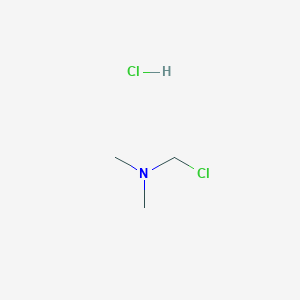
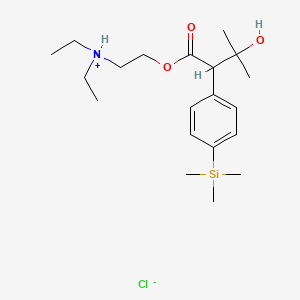
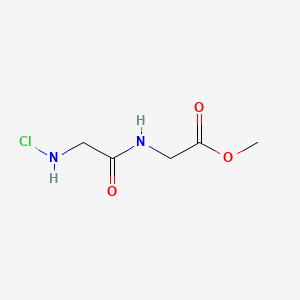
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)


